The Versatile Building Block: A Technical Guide to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride
The Versatile Building Block: A Technical Guide to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride
CAS Number: 1246738-30-6
A Comprehensive Overview for Advanced Research and Development
This technical guide provides an in-depth exploration of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, recognized for its diverse biological activities.[1][2][3] This guide, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, characterization, and potential applications of this specific trimethylated pyrazole derivative.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 1246738-30-6 | [4][5] |
| Molecular Formula | C₇H₁₄ClN₃ | [4] |
| Molecular Weight | 175.66 g/mol | [4] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Storage | Inert atmosphere, 2-8°C | [4] |
Synthesis and Mechanism
The synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a multi-step process that leverages established organic chemistry principles. The overall synthetic pathway involves the construction of the core pyrazole ring, followed by functional group manipulations to introduce the methanamine hydrochloride moiety.
Diagram of the Synthetic Pathway
Caption: Synthetic route to (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
The synthesis of the core 1,3,5-trimethyl-1H-pyrazole ring is a crucial initial step. A common and effective method involves the methylation of 3,5-dimethyl-1H-pyrazole.
Experimental Protocol:
-
To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like potassium tert-butoxide (1.8 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).[6]
-
Allow the reaction mixture to stir at room temperature for approximately 40 minutes.
-
Add a solution of methyl iodide (1.3 eq) in THF dropwise to the reaction mixture.[6]
-
Stir the reaction at room temperature for 16 hours, monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, quench the reaction with cold water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3,5-trimethyl-1H-pyrazole.[6]
Causality of Experimental Choices: The use of a strong base like potassium tert-butoxide is essential to deprotonate the pyrazole ring, making it nucleophilic for the subsequent methylation reaction with methyl iodide. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
The introduction of a formyl group at the 4-position of the pyrazole ring is typically achieved through the Vilsmeier-Haack reaction. This electrophilic substitution reaction is highly effective for electron-rich heterocyclic systems.
Experimental Protocol:
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring.
-
To the solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a suitable solvent, add the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture, typically to around 90-100 °C, and monitor the reaction progress by TLC.[7]
-
After completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with an appropriate base (e.g., sodium hydroxide solution) to a neutral or slightly alkaline pH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
Self-Validation: The Vilsmeier-Haack reaction is a well-established and reliable method for the formylation of pyrazoles. The formation of the product can be readily confirmed by spectroscopic methods such as ¹H NMR, where a characteristic singlet for the aldehyde proton will be observed in the downfield region (around 9-10 ppm).
Step 3: Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine
The conversion of the aldehyde to the primary amine is accomplished through reductive amination. This reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol:
-
Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent, such as methanol or dichloromethane.
-
Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium acetate.
-
Introduce a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the reaction mixture. The use of sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.[8]
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.
-
Quench the reaction carefully with water and adjust the pH to basic with an appropriate base.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield the crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.
Step 4: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Experimental Protocol:
-
Dissolve the crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., HCl in diethyl ether or a concentrated aqueous solution) dropwise with stirring.[9]
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the methyl groups on the pyrazole ring, the N-methyl group, and the methylene protons adjacent to the amino group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching vibrations of the amine salt.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition.
Applications in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][10] The aminomethyl functionality at the 4-position of the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.
Substituted pyrazole-4-methanamine derivatives can be utilized as key intermediates in the synthesis of more complex molecules targeting various biological pathways. For instance, they can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The trimethyl substitution pattern on the pyrazole ring can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
Safety and Handling
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is classified as a warning-level hazard, with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated area, in a tightly sealed container, under an inert atmosphere, and at a refrigerated temperature (2-8°C).[4]
Conclusion
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The presence of the pyrazole core and the reactive aminomethyl group provides a platform for the development of novel therapeutic agents with a wide range of potential biological activities. This guide provides the necessary technical information for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]
-
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
- A new pyrazole derivative, medicinal salt and composition thereof.
-
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. Lead Sciences. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. [Link]
- Pyrazole compound and salt and application thereof.
-
Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. rroij.com [rroij.com]
- 4. 1246738-30-6|(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ineosopen.org [ineosopen.org]
- 9. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
